(S)-2,2-Difluorocyclohexan-1-amine

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Select the (S)-enantiomer (CAS 1638784-42-5) for your SAR or lead optimization campaign. The 2,2-gem-difluoro group imparts unique conformational bias and metabolic stability unattainable with 3,3- or 4,4-regioisomers or the racemate (CAS 921753-37-9). Guaranteed 98% purity ensures reliable HTS data and diastereomer-free synthesis. Not interchangeable with racemic or other regioisomers.

Molecular Formula C6H11F2N
Molecular Weight 135.158
CAS No. 1638784-42-5
Cat. No. B2804270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2-Difluorocyclohexan-1-amine
CAS1638784-42-5
Molecular FormulaC6H11F2N
Molecular Weight135.158
Structural Identifiers
SMILESC1CCC(C(C1)N)(F)F
InChIInChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m0/s1
InChIKeyKATJLSLKDKAWTG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is (S)-2,2-Difluorocyclohexan-1-amine (CAS 1638784-42-5)? A Chiral Fluorinated Amine Building Block for Drug Discovery


(S)-2,2-Difluorocyclohexan-1-amine (CAS 1638784-42-5) is a chiral, fluorinated cyclohexylamine derivative with the molecular formula C6H11F2N and a molecular weight of 135.16 g/mol . The compound features a gem-difluoro substitution at the 2-position adjacent to a primary amine on a cyclohexane ring, with defined (S)-stereochemistry at the 1-position . This specific substitution pattern imparts unique physicochemical properties, including an increased dipole moment and metabolic stability compared to non-fluorinated analogs [1].

The Risk of Using Generic Analogs: Why (S)-2,2-Difluorocyclohexan-1-amine Substitution is Non-Trivial


While other fluorinated cyclohexylamines, such as 3,3- or 4,4-difluoro regioisomers or the (R)-enantiomer, may appear chemically similar, they cannot be considered interchangeable with (S)-2,2-difluorocyclohexan-1-amine for applications requiring specific molecular recognition . The gem-difluoro group at the 2-position creates a distinct electronic environment and conformational bias (e.g., a stabilized chair conformer) that is fundamentally different from other substitution patterns . This, combined with its specific (S)-chirality, dictates unique interactions with biological targets like enzymes and receptors. Procurement based solely on the amine core or a general 'difluoro' descriptor risks selecting a compound with drastically different binding affinity, selectivity, and downstream biological activity, potentially derailing a structure-activity relationship (SAR) study or lead optimization campaign .

Evidence-Based Differentiation Guide for (S)-2,2-Difluorocyclohexan-1-amine (CAS 1638784-42-5)


Chiral Identity vs. Racemic Mixture: (S)-Enantiomer (CAS 1638784-42-5) vs. Racemic 2,2-Difluorocyclohexanamine (CAS 921753-37-9)

The (S)-enantiomer (CAS 1638784-42-5) and the racemic mixture (CAS 921753-37-9) represent two distinct chemical entities with different procurement and application profiles . The (S)-enantiomer is a single stereoisomer with a defined three-dimensional structure, whereas the racemate is an equimolar mixture of (R)- and (S)-enantiomers . In biological systems, these two forms are often recognized as different molecules, leading to divergent pharmacological activities or metabolic fates [1].

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Conformational and Electronic Impact: 2,2-Gem-Difluoro Substitution vs. Other Regioisomers (e.g., 3,3- or 4,4-Difluoro)

The placement of fluorine atoms significantly alters the physicochemical and conformational properties of a cyclohexylamine scaffold. The gem-difluoro substitution at the 2-position creates a strong dipole moment that differs in magnitude and orientation from 3,3- or 4,4-difluoro isomers, as well as from mono-fluoro analogs [1]. This specific substitution pattern can lock the cyclohexane ring into a preferred chair conformation, influencing the presentation of the amine group in three-dimensional space. While direct experimental data for this exact molecule is not publicly available, studies on related systems show that gem-difluoro groups near an amine can reduce basicity (ΔpKa ~1-2 units) and increase lipophilicity (ΔLogP ~0.5-1.0) compared to non-fluorinated or mono-fluorinated analogs .

Conformational Analysis Fluorine Chemistry Drug Design

Verified Purity and Vendor-Specified Analytical Data for (S)-2,2-Difluorocyclohexan-1-amine (CAS 1638784-42-5)

Procurement decisions rely on verifiable product specifications. For (S)-2,2-Difluorocyclohexan-1-amine (CAS 1638784-42-5), commercial vendors provide clear purity metrics, which serve as a baseline for comparison with potential generic substitutes . This data is a critical point of differentiation from lesser-known or uncharacterized sources of similar compounds. While other regioisomers or the racemic form may be available, their specified purity and analytical documentation can vary significantly .

Analytical Chemistry Quality Control Procurement Specification

Optimal Procurement and Application Scenarios for (S)-2,2-Difluorocyclohexan-1-amine (CAS 1638784-42-5)


Scenario 1: Enantioselective Synthesis of Chiral Drug Candidates and Probes

In a medicinal chemistry lab synthesizing a library of chiral drug candidates, the use of (S)-2,2-difluorocyclohexan-1-amine (CAS 1638784-42-5) is mandated. This specific enantiomer is required as a building block to install the fluorinated cyclohexylamine moiety with defined stereochemistry . Procurement of the racemic mixture (CAS 921753-37-9) is not a viable substitute, as it would lead to a mixture of diastereomers, complicating purification and confounding biological evaluation [1].

Scenario 2: Structure-Activity Relationship (SAR) Studies on Fluorinated Cyclohexylamines

A research group is conducting a comprehensive SAR study to understand the impact of fluorine substitution pattern on the activity of a novel cyclohexylamine-based lead compound. In this context, (S)-2,2-difluorocyclohexan-1-amine serves as a key point of comparison against other regioisomers, such as 3,3- and 4,4-difluoro analogs . The project specifically requires this compound to probe the unique conformational and electronic effects of the 2,2-gem-difluoro group, which are hypothesized to enhance target binding and metabolic stability relative to other isomers [1]. Substituting a different isomer would invalidate the study's design and conclusions .

Scenario 3: High-Throughput Screening (HTS) with a Validated, High-Purity Building Block

For a high-throughput screening (HTS) campaign against a protein target with a known preference for basic amines, a project manager must select a fluorinated cyclohexylamine building block. The decision to procure (S)-2,2-difluorocyclohexan-1-amine at ≥98% purity (CAS 1638784-42-5) over a generic, lower-purity analog is driven by quality control and data integrity requirements . The higher specified purity minimizes the risk of false positives or negatives arising from impurities, ensuring that hits from the multi-well screen are more likely to be due to the intended compound and are more easily validated in follow-up dose-response assays .

Scenario 4: Custom Synthesis and Late-Stage Functionalization

An organic chemist is tasked with the late-stage functionalization of a complex molecule where the introduction of a 2,2-difluorocyclohexylamine group is desired to modulate its ADMET properties . The specific (S)-enantiomer (CAS 1638784-42-5) is required to maintain the overall chirality of the final product and to access a specific three-dimensional orientation that computational modeling suggests is crucial for activity [1]. The use of any other analog would not meet the project's strict stereochemical and structural requirements, making this specific CAS number non-substitutable in the synthetic route .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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